molecular formula C12H14N2O2 B13506739 benzyl N-(2-cyanoethyl)-N-methylcarbamate

benzyl N-(2-cyanoethyl)-N-methylcarbamate

Cat. No.: B13506739
M. Wt: 218.25 g/mol
InChI Key: ABLSJNLGUYBGSN-UHFFFAOYSA-N
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Description

Benzyl N-(2-cyanoethyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a cyanoethyl group, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(2-cyanoethyl)-N-methylcarbamate typically involves the reaction of benzyl chloroformate with N-methyl-2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The cyano group in the compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Benzyl N-(2-cyanoethyl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl N-(2-cyanoethyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

  • Benzyl N-(2-cyanoethyl)-N-ethylcarbamate
  • Benzyl N-(2-cyanoethyl)-N-propylcarbamate
  • Benzyl N-(2-cyanoethyl)-N-butylcarbamate

Comparison: Benzyl N-(2-cyanoethyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

benzyl N-(2-cyanoethyl)-N-methylcarbamate

InChI

InChI=1S/C12H14N2O2/c1-14(9-5-8-13)12(15)16-10-11-6-3-2-4-7-11/h2-4,6-7H,5,9-10H2,1H3

InChI Key

ABLSJNLGUYBGSN-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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